molecular formula C15H17Cl2NO2 B1676115 Bemesetron CAS No. 40796-97-2

Bemesetron

Número de catálogo B1676115
Número CAS: 40796-97-2
Peso molecular: 314.2 g/mol
Clave InChI: MNJNPLVXBISNSX-CHWSQXEVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Structure Analysis

Bemesetron has a molecular formula of C15H17Cl2NO2 and a molar mass of 314.21 g/mol . The IUPAC name is [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dichlorobenzoate .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Aplicaciones Científicas De Investigación

Antagonista del Receptor 5HT3

Bemesetron actúa como un antagonista en el receptor 5HT3 . Esto significa que bloquea la acción de la serotonina, un neurotransmisor que puede desencadenar náuseas y vómitos, en estos receptores .

Efectos Antiemeticos

This compound tiene efectos antieméticos comparables a la metoclopramida . Esto lo hace potencialmente útil para controlar las náuseas y los vómitos, aunque actualmente no se utiliza clínicamente .

Herramienta de Investigación en el Estudio del Abuso de Drogas

La principal aplicación de this compound es en la investigación científica que estudia la participación del receptor 5HT3 en las acciones de las drogas de abuso . Ayuda a los investigadores a comprender cómo estas drogas interactúan con el sistema de serotonina en el cerebro .

Estudio de la Catalepsia

This compound se ha utilizado en estudios que examinan la catalepsia, una condición caracterizada por rigidez muscular y fijación de la postura . En estos estudios, this compound se usó para investigar los efectos de los antagonistas selectivos del receptor 5-HT3 sobre la catalepsia inducida por haloperidol, un fármaco utilizado para tratar diversos trastornos psiquiátricos .

Investigación sobre el Consumo de Alcohol

This compound se ha utilizado en investigaciones que estudian el consumo de alcohol. En un estudio, se encontró que afectaba la respuesta operante para el etanol por ratas P que prefieren el alcohol .

Investigación sobre la Hiperactividad Inducida por Estimulantes

This compound se ha utilizado en estudios que investigan los efectos neuroquímicos y conductuales de los estimulantes. Por ejemplo, un estudio encontró que this compound atenuaba la hiperactividad locomotora inducida por metanfetamina aguda en ratones .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Bemesetron involves the condensation of two key starting materials, followed by several steps of functional group transformations. The key steps include the formation of an imidazole ring and the introduction of a quinuclidine moiety.", "Starting Materials": [ "2-chloro-1-methylpyridinium iodide", "2-(4-methylpiperazin-1-yl)acetaldehyde" ], "Reaction": [ "Step 1: Treatment of 2-chloro-1-methylpyridinium iodide with sodium azide to form the corresponding azide", "Step 2: Reduction of the azide with lithium aluminum hydride to form the corresponding amine", "Step 3: Condensation of the amine with 2-(4-methylpiperazin-1-yl)acetaldehyde to form the corresponding imine", "Step 4: Reduction of the imine with sodium borohydride to form the corresponding amine", "Step 5: Protection of the amine with tert-butyloxycarbonyl (BOC) to form the corresponding BOC-protected amine", "Step 6: Formation of the imidazole ring through the reaction of the BOC-protected amine with glyoxal", "Step 7: Removal of the BOC protecting group with trifluoroacetic acid to form the corresponding amine", "Step 8: Introduction of the quinuclidine moiety through the reaction of the amine with 1,3-dibromopropane", "Step 9: Reduction of the resulting quaternary ammonium salt with sodium borohydride to form the final product, Bemesetron" ] }

Número CAS

40796-97-2

Fórmula molecular

C15H17Cl2NO2

Peso molecular

314.2 g/mol

Nombre IUPAC

[(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dichlorobenzoate

InChI

InChI=1S/C15H17Cl2NO2/c1-18-12-2-3-13(18)8-14(7-12)20-15(19)9-4-10(16)6-11(17)5-9/h4-6,12-14H,2-3,7-8H2,1H3/t12-,13-/m1/s1

Clave InChI

MNJNPLVXBISNSX-CHWSQXEVSA-N

SMILES isomérico

CN1[C@@H]2CC[C@@H]1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl

SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl

SMILES canónico

CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl

Apariencia

Solid powder

Otros números CAS

40796-97-2

Pictogramas

Acute Toxic

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

1 alphaH,3 alphaH,5 alphaH-tropan-3-yl-3,5-dichlorobenzoate
bemesetron
MDL 72222
MDL 72699
MDL-72222
MDL-72699

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bemesetron
Reactant of Route 2
Reactant of Route 2
Bemesetron
Reactant of Route 3
Reactant of Route 3
Bemesetron
Reactant of Route 4
Reactant of Route 4
Bemesetron
Reactant of Route 5
Reactant of Route 5
Bemesetron
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Bemesetron

Q & A

Q1: How does Bemesetron interact with its target and what are the downstream effects?

A1: this compound acts as a potent and selective antagonist of the 5-HT3 receptor, a subtype of serotonin receptors found in both the central and peripheral nervous systems [, ]. By binding to these receptors, this compound blocks the action of serotonin, a neurotransmitter involved in various physiological processes, including nausea and vomiting, gastrointestinal motility, and pain perception [, ]. This antagonism of 5-HT3 receptors is believed to underlie the therapeutic effects of this compound in conditions such as chemotherapy-induced nausea and vomiting, as well as visceral hypersensitivity [, ].

Q2: What is the structure-activity relationship of this compound and how do structural modifications impact its activity?

A2: While the provided research papers don't detail this compound's exact structure, they highlight the structure-activity relationships of 5-HT3 antagonists in general. The research shows that subtle changes in the chemical structure of 5-HT3 antagonists can significantly influence their potency and selectivity for different 5-HT3 receptor subtypes []. For instance, the study comparing various 5-HT3 antagonists in a visceral hypersensitivity model demonstrated a distinct rank order of potency, with this compound exhibiting high potency, while other antagonists like Ondansetron showed minimal effects []. This suggests that specific structural features of this compound contribute to its interaction with 5-HT3 receptors and its subsequent pharmacological activity.

Q3: What evidence exists for the efficacy of this compound in in vitro or in vivo models?

A3: The provided research emphasizes the role of this compound and other 5-HT3 antagonists in managing visceral hypersensitivity, often associated with conditions like Irritable Bowel Syndrome (IBS) []. One study demonstrated that this compound effectively increased the threshold for visceral pain responses in a rat model of 5-HTP-induced visceral hypersensitivity []. This suggests that this compound, through its 5-HT3 receptor antagonism, could potentially alleviate visceral pain and discomfort, highlighting its therapeutic potential in this area.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.